molecular formula C14H30ClNO2Si B3106429 Octylcarbamic acid 3-(chlorodimethylsilyl)propyl ester CAS No. 158773-45-6

Octylcarbamic acid 3-(chlorodimethylsilyl)propyl ester

Cat. No. B3106429
CAS RN: 158773-45-6
M. Wt: 307.93 g/mol
InChI Key: IDYCPHIUAUEIPB-UHFFFAOYSA-N
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Description

“Octylcarbamic acid 3-(chlorodimethylsilyl)propyl ester” is a type of ester. Esters are a group of compounds best known for their interesting odors and are commonly used in fragrances and flavorings .


Synthesis Analysis

Esters are typically formed by the condensation of a carboxylic acid and an alcohol in a reaction known as esterification . The reaction is catalyzed by an acid .


Molecular Structure Analysis

The molecular structure of esters involves a carbonyl center, which consists of a carbon atom bonded to an oxygen atom by a double bond, and includes an alkyl group and an -OR (alkoxy) group .


Chemical Reactions Analysis

Esters can undergo a number of different reactions, including hydrolysis, reduction, and the Claisen condensation . Hydrolysis, in particular, is a common reaction for esters, and it results in the breaking of the ester bond to form an alcohol and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of esters depend on their molecular structure. They are often volatile, contributing to their characteristic odors. They have higher boiling points than similar-sized hydrocarbons, but lower than similar-sized alcohols or carboxylic acids .

Scientific Research Applications

Toxicology of Related Compounds

Studies on gallates, including propyl, octyl, and dodecyl esters of gallic acid, provide insights into general toxicity, reproduction, teratogenicity, mutagenicity, and carcinogenicity. These compounds have been studied for their antioxidant properties and safety as food additives. The biokinetics of different esters indicate varying degrees of absorption and hydrolysis, affecting their toxicity profiles (van der Heijden, Janssen, & Strik, 1986).

Medicinal Chemistry Applications

Cinnamic acid derivatives, including esters, amides, and related compounds, have shown promise in anticancer research. These compounds have been explored for their synthesis and biological evaluation, highlighting their potential as antitumor agents (De, Baltas, & Bedos-Belval, 2011).

Biotechnological Production Routes

Biotechnological routes based on lactic acid production from biomass discuss the production of various chemicals, including esters from lactic acid via chemical and biotechnological routes. This illustrates the potential for using organic acids and their esters in green chemistry applications (Gao, Ma, & Xu, 2011).

Analytical Chemistry and Food Safety

The analysis of fatty acid esters, such as 3-monochloropropane-1,2-diol (3-MCPD) esters, in food and biological samples demonstrates the importance of esters in food safety and analytical chemistry. These studies focus on detection methods, exposure biomarkers, and the occurrence of esters in foods, emphasizing the need for understanding the chemistry and toxicology of esters in various applications (Gao, Li, Huang, & Yu, 2019).

Mechanism of Action

The mechanism of ester formation and hydrolysis involves the making and breaking of ester bonds. In the formation of an ester from a carboxylic acid and an alcohol, a molecule of water is eliminated . In the hydrolysis of an ester, the ester bond is broken to form a carboxylic acid and an alcohol .

Future Directions

The study and application of esters is a robust field with many potential future directions. This includes the development of new synthesis methods, the exploration of new reactions, and the creation of novel materials and pharmaceuticals .

properties

IUPAC Name

3-[chloro(dimethyl)silyl]propyl N-octylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30ClNO2Si/c1-4-5-6-7-8-9-11-16-14(17)18-12-10-13-19(2,3)15/h4-13H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYCPHIUAUEIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)OCCC[Si](C)(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30ClNO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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